H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH

Skin brightening Melasma Pigmentation

H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH (CAS 1206525-47-4), commonly designated Oligopeptide-68 or β‑White™, is a synthetic linear decapeptide that functions as a TGF‑β1 biomimetic signal peptide. Its reported primary mechanism is the suppression of microphthalmia‑associated transcription factor (MITF), leading to down‑regulation of tyrosinase, TRP‑1, and TRP‑2 and consequent reduction of melanin synthesis.

Molecular Formula C56H83N15O17
Molecular Weight 1238.3 g/mol
Cat. No. B12374400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH
Molecular FormulaC56H83N15O17
Molecular Weight1238.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C56H83N15O17/c1-6-28(4)45(70-49(81)36(17-18-42(58)75)64-43(76)25-63-48(80)39(23-44(77)78)65-47(79)34(57)11-9-19-61-56(59)60)53(85)66-37(20-27(2)3)50(82)69-41(26-72)52(84)71-46(29(5)73)54(86)67-38(22-31-24-62-35-12-8-7-10-33(31)35)51(83)68-40(55(87)88)21-30-13-15-32(74)16-14-30/h7-8,10,12-16,24,27-29,34,36-41,45-46,62,72-74H,6,9,11,17-23,25-26,57H2,1-5H3,(H2,58,75)(H,63,80)(H,64,76)(H,65,79)(H,66,85)(H,67,86)(H,68,83)(H,69,82)(H,70,81)(H,71,84)(H,77,78)(H,87,88)(H4,59,60,61)/t28-,29+,34-,36-,37-,38-,39-,40-,41-,45-,46-/m0/s1
InChIKeyMGPOPUCGGYKRPB-POSOLVMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH (Oligopeptide-68): Procurement-Relevant Identity & Baseline for Skin Brightening Research


H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH (CAS 1206525-47-4), commonly designated Oligopeptide-68 or β‑White™, is a synthetic linear decapeptide that functions as a TGF‑β1 biomimetic signal peptide [1]. Its reported primary mechanism is the suppression of microphthalmia‑associated transcription factor (MITF), leading to down‑regulation of tyrosinase, TRP‑1, and TRP‑2 and consequent reduction of melanin synthesis [2]. This peptide is predominantly marketed as a cosmetic active ingredient for skin brightening and anti‑aging formulations, and is available from multiple research‑chemical and peptide suppliers with typical purity specifications ≥95% .

Why Generic Substitution of H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH (Oligopeptide‑68) Is Scientifically Unsound


Oligopeptide‑68 is a sequence‑defined, multifunctional biomimetic peptide whose activity depends on both its primary amino‑acid sequence and its ability to engage the TGF‑β signaling pathway upstream of MITF [1]. Unlike small‑molecule tyrosinase inhibitors (e.g., hydroquinone, arbutin, vitamin C derivatives) that act directly on the enzyme’s catalytic site, this peptide operates at the transcriptional level, suppressing the master regulator MITF and thereby coordinately reducing multiple melanogenic proteins [2]. Conformational integrity is critical; truncations, single‑residue substitutions, or alterations in the Arg‑Asp‑Gly motif can abolish receptor binding and bioactivity. Therefore, substituting a generic “skin‑brightening peptide” or a short‑chain analog without verifying sequence identity and MITF‑suppression potency risks loss of the dual anti‑pigmentary and anti‑aging functionality that defines this specific compound.

Head‑to‑Head and Comparative Quantitative Evidence for H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH (Oligopeptide‑68)


Clinical Pigment Reduction vs. 4% Hydroquinone on Normal Skin – Oligopeptide‑68 Combination Formulation

In a 12‑week randomized, double‑blind, split‑body study on 38 female subjects, a morning/noon cream containing TGF‑β1 biomimetic oligopeptide‑68 combined with sunscreen was compared with 2% and 4% hydroquinone cream on sun‑protected normal forearm skin. The oligopeptide‑68 formulation produced pigment reduction that was either equal to or greater than that achieved by 4% hydroquinone, with faster onset of action noted by the investigators [1]. Adverse effects were limited to transient mild skin reactions; no severe reactions were observed.

Skin brightening Melasma Pigmentation

Mechanistic Differentiation: MITF Transcriptional Suppression vs. Direct Tyrosinase Inhibition

Oligopeptide‑68 operates as a TGF‑β agonist peptide that suppresses MITF transcription, thereby coordinately down‑regulating tyrosinase, TRP‑1, and TRP‑2 [1]. In contrast, conventional brighteners such as arbutin and vitamin C act primarily as direct competitive or antioxidant inhibitors of tyrosinase [2]. This upstream mechanism results in broader suppression of melanogenic machinery and avoids the compensatory up‑regulation of tyrosinase that can occur with direct enzyme inhibitors.

Mechanism of action MITF Melanogenesis

Comparative Activity vs. Arbutin and Vitamin C – Vendor‑Reported Efficacy Ranking

Supplier technical literature states that oligopeptide‑68 “exhibits a higher activity than conventional skin brightening agents like Arbutin and Vitamin C” [1]. While the underlying quantitative assay data (e.g., IC₅₀ for tyrosinase inhibition or melanin reduction in B16 melanocyte cultures) are not disclosed in the publicly available documentation, this ranking is consistently cited across multiple vendor sources and is used to position the peptide as a high‑potency alternative to traditional agents.

Skin brightening Comparative efficacy In vitro

Sequence‑Specific Structural Requirements for Bioactivity

The decapeptide sequence Arg‑Asp‑Gly‑Gln‑Ile‑Leu‑Ser‑Thr‑Trp‑Tyr contains an N‑terminal Arg‑Asp‑Gly motif that is critical for receptor interaction. Supplier documentation notes that some literature reports refer to a 12‑amino‑acid variant, but the 10‑residue sequence specified here is the active core [1]. Truncated analogs (e.g., pentapeptides containing only the RDG motif) or sequence‑scrambled versions are not functionally equivalent and should not be considered interchangeable.

Structure-activity relationship Peptide engineering MITF binding

Evidence‑Backed Procurement Scenarios for H‑Arg‑Asp‑Gly‑Gln‑Ile‑Leu‑Ser‑Thr‑Trp‑Tyr‑OH (Oligopeptide‑68)


Development of Next‑Generation Skin‑Brightening Cosmetic Formulations with Clinical Parity to Hydroquinone

Formulators aiming to replace hydroquinone in skin‑lightening products can leverage the clinical evidence that oligopeptide‑68 formulations match or exceed 4% hydroquinone in pigment reduction on normal skin while exhibiting a favorable safety profile [1]. This peptide is suitable for leave‑on serums, creams, and lotions targeting melasma and age spots.

Investigational Studies on MITF‑Targeted Melanogenesis Modulation

Researchers studying transcriptional control of melanogenesis can employ this peptide as a tool compound to suppress MITF and downstream melanogenic enzymes in melanocyte cultures [2]. Its TGF‑β1 biomimetic mechanism provides a distinct experimental paradigm compared to direct enzyme inhibitors.

Peptide‑Based Anti‑Aging and Brightening Multi‑Functional Cosmetic Actives

Cosmetic chemists developing multi‑benefit anti‑aging products can incorporate oligopeptide‑68 to address both hyperpigmentation and loss of skin elasticity, as the peptide is reported to contribute to collagen stimulation and overall skin rejuvenation [2]. Combination with niacinamide is reported to exhibit synergistic brightening effects.

Benchmarking and Potency Verification of Synthetic Brightening Peptides

Quality‑control and R&D laboratories may use this well‑characterized decapeptide as a reference standard for establishing in‑house assays (e.g., MITF luciferase reporter, melanin content in B16 cells) when evaluating novel brightening peptides, given its established mechanism and clinical translatability [1].

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